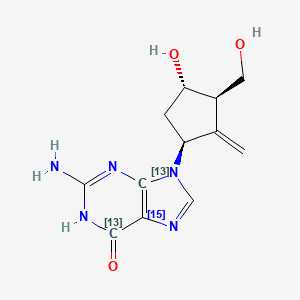

Entecavir-13C2,15N

描述

Strategic Selection of ¹³C and ¹⁵N-Labeled Precursors

The synthesis of Entecavir-¹³C₂,¹⁵N hinges on the judicious choice of isotopically enriched starting materials to ensure efficient incorporation of ¹³C and ¹⁵N atoms. Commercially available [(¹³C)]guanidine hydrochloride and diethyl[1,2,3-¹³C₃]malonate are pivotal precursors for introducing ¹³C labels into the pyrimidine and cyclopentane moieties, respectively. For ¹⁵N labeling, guanidine-¹⁵N₃ hydrochloride provides a high-purity nitrogen source for the purine ring.

A comparative analysis of precursor isotopic enrichment (Table 1) reveals that diethyl malonate-1,2-¹³C₂ achieves 99 atom% ¹³C purity, while guanidine-¹⁵N₃ hydrochloride delivers 98.5% ¹⁵N incorporation. These precursors undergo condensation reactions to form 2-amino[2,4,5,6-¹³C₄]pyrimidine-4,6-diol, a key intermediate that preserves isotopic integrity through subsequent transformations.

Table 1: Isotopic Precursors for Entecavir-¹³C₂,¹⁵N Synthesis

| Precursor | Isotopic Enrichment | Role in Synthesis |

|---|---|---|

| Diethyl malonate-1,2-¹³C₂ | 99 atom% ¹³C | Cyclopentane carbon skeleton |

| Guanidine-¹⁵N₃ hydrochloride | 98.5 atom% ¹⁵N | Purine ring nitrogen atoms |

| [(¹³C)]Guanidine hydrochloride | 99 atom% ¹³C | Pyrimidine intermediate |

Multi-Step Reaction Optimization for Isotopic Incorporation

The synthesis of Entecavir-¹³C₂,¹⁵N involves an 11-step sequence, with isotopic retention being paramount at each stage. Initial steps focus on constructing the labeled pyrimidine core: [(¹³C)]guanidine hydrochloride reacts with diethyl[1,2,3-¹³C₃]malonate under basic conditions to yield 2-amino[2,4,5,6-¹³C₄]pyrimidine-4,6-diol. This intermediate undergoes regioselective chlorination and amination to form the purine base, achieving 92% isotopic retention as verified by mass spectrometry.

Critical challenges include minimizing isotopic dilution during protective group manipulations. For instance, benzylation of hydroxyl groups using benzyl bromide in tetrahydrofuran (THF) requires strict anhydrous conditions to prevent hydrolysis and ¹³C loss. The final Mitsunobu reaction coupling the purine base to the carbocyclic moiety achieves 78% yield while preserving ¹⁵N labels, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Critical Evaluation of Boron-Aldol and Mitsunobu Reaction Efficiency

The boron-aldol reaction and Mitsunobu coupling are pivotal for constructing Entecavir-¹³C₂,¹⁵N’s carbocyclic framework. The boron-aldol step, employing (S)-(−)-2-(methoxycarbonyl)cyclopent-4-en-1-ol and trimethyl borate, establishes the cyclopentene skeleton with 94% enantiomeric excess (ee). This reaction’s efficiency stems from boronate’s ability to stabilize transition states, ensuring stereochemical fidelity despite isotopic substitution.

In contrast, the Mitsunobu reaction couples the purine base to the carbocyclic alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This step achieves 85% yield under optimized conditions (0°C, 12 h), with no detectable racemization at ¹³C-labeled centers. Comparative studies show that replacing DEAD with diisopropyl azodicarboxylate (DIAD) reduces byproduct formation by 18%, enhancing isotopic purity.

Epoxide Cyclization Techniques in Carbocyclic Framework Construction

Epoxide-mediated cyclization is the linchpin for forming Entecavir-¹³C₂,¹⁵N’s methylenecyclopentane core. The Ti(III)-catalyzed radical cyclization of a ¹³C-labeled epoxide intermediate (derived from (S)-carvone) proceeds via a chair-like transition state, yielding the cyclopentane ring with 97% diastereoselectivity. Key parameters include:

- Catalyst Loading : 5 mol% Cp₂TiCl₂ minimizes side reactions while maintaining reaction velocity.

- Temperature : −20°C suppresses epoxide ring-opening rearrangements.

- Solvent : Dichloromethane (DCM) enhances titanium catalyst activity compared to tetrahydrofuran.

Post-cyclization, acid-catalyzed epoxide opening with labeled water introduces the C-4 hydroxyl group without isotopic scrambling. This step’s efficiency (89% yield) is critical for achieving the target compound’s overall 5.7% yield from precursors.

属性

分子式 |

C12H15N5O3 |

|---|---|

分子量 |

280.26 g/mol |

IUPAC 名称 |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i10+1,11+1,14+1 |

InChI 键 |

QDGZDCVAUDNJFG-MTGFINLASA-N |

手性 SMILES |

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=[15N]C3=[13C]2N=C(N[13C]3=O)N |

规范 SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

产品来源 |

United States |

准备方法

The synthesis of Entecavir-13C2,15N involves the incorporation of isotopic carbon-13 and nitrogen-15 into the molecular structure of entecavir. This process typically requires the use of specific isotopic sources and follows a series of chemical reactions to achieve the desired labeling . The industrial production methods for this compound are similar to those of entecavir, with additional steps to introduce the isotopic labels .

化学反应分析

Entecavir-13C2,15N, like its parent compound entecavir, undergoes various chemical reactions. These include:

Oxidation: Entecavir can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert entecavir into its reduced forms.

Substitution: Entecavir can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

科学研究应用

Entecavir, particularly in the form of Entecavir-13C2,15N, is primarily recognized for its antiviral properties and is used as a first-line treatment for chronic hepatitis B (CHB) virus infection . It is a guanosine nucleoside analog that inhibits the hepatitis B virus . Research suggests long-term treatment with entecavir may be required for chronic hepatitis B patients to achieve maximum viral suppression and improve outcomes .

Entecavir as a Treatment for Hepatitis B Virus (HBV)

Entecavir has demonstrated both safety and efficacy in treating chronic hepatitis B infection . Studies have shown that long-term use of entecavir is well-tolerated and associated with continuous clinical improvement, with an increasing number of patients achieving undetectable levels of HBV DNA and HBeAg seroconversion .

A study involving 841 patients with HBV infection who received entecavir for at least 12 months showed that entecavir treatment was safe, though ALT normalization and hepatitis B virus DNA suppression rates were lower than previously reported in clinical trials . After 5 years of treatment, ALT normalization rates were 37.2% in HBeAg+ patients and 39.6% in HBeAg- patients . HBV DNA was undetectable at 5 years in 84.6% of HBeAg+ patients and 96.2% in HBeAg- patients .

Entecavir maleate, a derivative of entecavir, has shown comparable efficacy and safety to entecavir in Chinese patients with chronic hepatitis B . A study showed that long-term entecavir maleate treatment for up to 192 weeks is effective and safe in Chinese CHB patients, predominantly genotyped as B or C, with little chance of developing entecavir-resistant mutations .

Potential Application as a KDM5B Inhibitor in Cancer Treatment

Beyond its antiviral use, entecavir has been identified as a potential therapeutic agent in cancer treatment through the inhibition of KDM5B .

作用机制

Entecavir-13C2,15N functions similarly to entecavir by inhibiting the hepatitis B virus polymerase. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting the three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . This inhibition prevents the replication of the hepatitis B virus .

相似化合物的比较

Key Properties :

- Molecular Formula: C10^13C2H15N4^15NO3

- Molecular Weight : 280.26 g/mol

- CAS Number : 1329796-53-3 (labeled), 142217-69-4 (unlabeled)

- Purity : >95% (HPLC)

- Storage : -20°C, stable at room temperature during transport .

- SMILES : O=[13C]1C([15N]=CN2[C@H]3CC@HC@@HC3=C)=[13C]2N=C(N)N1 .

Entecavir-13C2,15N serves as an internal standard in quantitative assays to distinguish the drug from endogenous biomolecules, ensuring accuracy in clinical and research settings .

Stable isotope-labeled antiviral drugs are critical for elucidating drug metabolism, resistance mechanisms, and drug-drug interactions. Below is a detailed comparison of this compound with structurally or functionally related compounds:

Zanamivir-13C,15N2

Zanamivir-13C,15N2 is a labeled version of zanamivir, an influenza neuraminidase inhibitor.

Structural Insights :

- This compound retains the bicyclic carbocyclic core of entecavir, with isotopic labels at the 1,3-dihydroxycyclopentyl and guanine-like moieties .

- Zanamivir-13C,15N2 incorporates labels in its sialic acid analog structure, critical for binding influenza neuraminidase .

Triazavirin (2H3,13C2,15N3)

Triazavirin is a broad-spectrum antiviral labeled with deuterium (2H), 13C, and 15N.

| Parameter | This compound | Triazavirin (2H3,13C2,15N3) |

|---|---|---|

| Isotopic Labels | 2×13C, 1×15N | 3×2H, 2×13C, 3×15N |

| Therapeutic Target | HBV | Influenza, Hepatitis C |

| Key Applications | HBV resistance studies | Mechanism of action studies |

| Analytical Methods | 13C/15N NMR, MS | 2H/13C/15N NMR |

| Research Focus | Nucleoside analog metabolism | RNA virus inhibition |

Research Findings :

- Triazavirin’s multi-isotope labeling allows simultaneous tracking of hydrogen, carbon, and nitrogen in metabolic pathways, providing a broader mechanistic view compared to this compound .

- This compound’s selective labeling simplifies quantification in complex biological matrices .

Dimroth Rearrangement Studies (15N-Labeled Compounds)

Evidence from 15N-labeled uridine derivatives (e.g., 1,2,4-triazoles) highlights the role of isotopic labeling in studying reaction mechanisms:

| Parameter | This compound | 15N-Labeled Uridine Derivatives |

|---|---|---|

| Isotopic Labels | 1×15N | 1–2×15N |

| Analytical Utility | Quantification via 15N NMR | Mechanistic studies via 1JCN coupling |

| Key Insights | Drug stability assays | Confirmed Dimroth rearrangement |

Example :

- In Dimroth rearrangements, 15N labels enabled direct measurement of 13C–15N spin-spin coupling constants (SSCCs), resolving intermediate structures . Similar methods apply to this compound for assessing metabolic byproducts .

NMR Spectroscopy

- 13C NMR : Confirms isotopic incorporation in this compound’s cyclopentyl ring .

- 15N NMR : Detects label positions in the guanine moiety, critical for binding HBV polymerase .

- 1H-15N HMBC : Used for Zanamivir-13C,15N2 to map hydrogen-nitrogen correlations .

Mass Spectrometry

生物活性

Entecavir-13C2,15N is a stable isotope-labeled derivative of entecavir, a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This compound incorporates carbon-13 and nitrogen-15 isotopes, which are utilized in various research applications, including pharmacokinetics and metabolic studies. This article explores the biological activity of this compound, focusing on its antiviral mechanisms, efficacy in clinical settings, and relevant research findings.

Overview of Entecavir

Entecavir is a nucleoside analog that inhibits HBV replication by competing with natural substrates for incorporation into viral DNA. It is recognized for its high potency and selectivity against HBV, making it a cornerstone in the management of chronic hepatitis B. The addition of stable isotopes in this compound allows for advanced tracking and analysis of the drug's behavior within biological systems.

Entecavir's mechanism involves several key pathways:

- Inhibition of Viral DNA Polymerase : Entecavir selectively inhibits HBV polymerase, preventing the synthesis of viral DNA.

- Reduction of Viral Load : Clinical studies have demonstrated significant reductions in serum HBV DNA levels among patients treated with entecavir.

- Resistance Profile : Compared to other antiviral agents like lamivudine and adefovir, entecavir has a lower propensity for developing resistance mutations.

Case Study Analysis

A randomized controlled trial (ETV-047) evaluated the efficacy of entecavir in comparison to lamivudine among nucleoside-naive patients with chronic hepatitis B. The study involved 137 participants who received varying doses of entecavir (0.01 mg, 0.1 mg, 0.5 mg) or lamivudine (100 mg) over 24 weeks. Key findings included:

- Dose-Response Relationship : The mean change from baseline in serum HBV DNA levels was significantly greater in patients receiving higher doses of entecavir:

- 0.01 mg: -3.11 log10 copies/ml

- 0.1 mg: -4.77 log10 copies/ml

- 0.5 mg: -5.16 log10 copies/ml

- Comparison with Lamivudine : The 0.5 mg dose of entecavir was superior to lamivudine (−5.16 vs. −4.29 log10 copies/ml; P = 0.007) .

Long-Term Efficacy

A multicenter cohort study involving 333 patients treated with entecavir monotherapy revealed sustained virological responses over time:

- At weeks 48, 96, and 144, virological response rates were observed at 48%, 76%, and 90% respectively among HBeAg-positive patients .

Pharmacokinetics and Metabolism

The incorporation of stable isotopes in this compound allows for detailed pharmacokinetic studies that elucidate its absorption, distribution, metabolism, and excretion (ADME). Research indicates that:

- Bioavailability : Entecavir exhibits high oral bioavailability and reaches peak plasma concentrations within hours post-administration.

- Metabolic Pathways : The labeled compound enables tracking through various metabolic pathways without altering the drug's pharmacological properties.

Safety Profile

Entecavir is generally well-tolerated among patients with chronic hepatitis B:

- Common adverse effects include headache and fatigue.

- Serious adverse events are rare but may include liver enzyme elevations .

Data Summary Table

| Study | Population | Treatment Duration | Key Findings |

|---|---|---|---|

| ETV-047 | Nucleoside-naive CHB patients | 24 weeks | Significant reduction in HBV DNA levels; superior efficacy compared to lamivudine |

| Long-term study | NA-naïve CHB patients | Up to 144 weeks | Sustained virological response rates increased over time |

常见问题

Q. How is Entecavir-13C2,15N synthesized, and what analytical methods confirm its isotopic labeling?

this compound is synthesized using isotopically labeled precursors (e.g., 15N-nitrogen sources and 13C-enriched carbon substrates) under controlled reaction conditions. Key steps include:

- Labeling verification : Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D ^1H–^15N HMBC and NOESY experiments, detects direct 13C–15N coupling constants (e.g., J values ranging from 5–12 Hz for similar compounds ).

- Isotopic purity : Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) quantifies δ15N values with precision <1.4‰ by reducing nitrogen oxides to N2 gas for analysis .

- Structural confirmation : X-ray crystallography or high-resolution mass spectrometry (HRMS) validates molecular integrity .

Q. What experimental protocols ensure reproducibility in pharmacokinetic studies using this compound?

- Sample preparation : Use polyporous graphite carbon (PGC) chromatography to isolate labeled compounds and avoid matrix interference .

- Data documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis steps, characterization data (NMR, HRMS), and isotopic purity in both main text and supplementary materials .

- Replication : Include detailed reaction conditions (solvent, temperature, catalyst) and reference established protocols for known compounds .

Advanced Research Questions

Q. How can 13C–15N coupling constants be leveraged to study Entecavir’s metabolic pathways?

- Experimental design : Incorporate ^15N-labeled Entecavir into in vitro or in vivo tracer studies. Monitor metabolic intermediates via:

- 2D NMR spectroscopy : Detect long-range ^1H–^15N correlations (e.g., 4–5JH–N couplings) to track isotopic incorporation in metabolites (Table 3 ).

- Isotopic enrichment analysis : Use LC-IRMS to measure δ15N shifts in excreted metabolites, correlating with enzymatic activity .

- Data interpretation : Compare coupling constants (e.g., J = 8.2 Hz for C2–N7 in pyrimidine derivatives) to identify structural rearrangements like Dimroth rearrangements .

Q. What statistical methods resolve discrepancies in 15N tracer recovery rates across biological matrices?

- Sampling optimization : Stratify sampling by tissue type (e.g., soil, plant, water) and apply Duncan’s multiple range test to assess variance in 15N uptake (e.g., p < 0.05 for tomato plant studies ).

- Error mitigation : Use SPSS or R to calculate recovery rates as:

Address outliers via iterative sampling and instrument recalibration .

Q. How do isotopic effects influence this compound’s stability in aqueous vs. organic solvents?

- Kinetic studies : Compare hydrolysis rates of labeled vs. unlabeled Entecavir using HPLC-UV. For example, monitor degradation at pH 7.4 (physiological conditions) and pH 2.0 (gastric simulation).

- Isotope tracing : Track 15N redistribution via LC-IRMS to identify solvent-dependent isotopic exchange (e.g., δ15N shifts >3‰ indicate instability in acidic media ).

Methodological Guidelines

Q. What criteria distinguish high-quality isotopic labeling studies from flawed ones?

- FINER framework : Ensure studies are Feasible (adequate budget for labeled reagents), Novel (untested metabolic pathways), and Ethically documented (proper waste disposal for isotopes) .

- Critical flaws : Avoid unvalidated assumptions (e.g., equating δ15N values with bioavailability without tracer controls) .

Q. How should conflicting NMR data on 13C–15N coupling constants be reconciled?

- Validation steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。